Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane
Description
Properties
CAS No. |
81064-06-4 |
|---|---|
Molecular Formula |
C10H18Si |
Molecular Weight |
166.33 g/mol |
IUPAC Name |
trimethyl-(4-methylcyclohexa-1,5-dien-1-yl)silane |
InChI |
InChI=1S/C10H18Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5,7-9H,6H2,1-4H3 |
InChI Key |
OYRRSUKXSNDTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Magnesium activation with sodium iodide (0.05 equiv) enhances reactivity by cleaving surface oxides. The organomagnesium intermediate attacks chlorotrimethylsilane via an SN2 mechanism, with THF coordinating to stabilize the transition state. Kinetic studies show complete conversion within 10 hours at 25°C, though elevated temperatures (40°C) reduce reaction time by 30% while maintaining 81% isolated yield.
Table 1: Grignard Method Optimization Parameters
| Variable | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 25°C | - |
| NaI Loading | 5 mol% | +12% vs. no NaI |
| THF:DCM Ratio (Workup) | 3:1 | Minimizes emulsion |
| Silane Stoichiometry | 1.2 equiv | Prevents oligomers |
Post-reaction quenching with dichloromethane followed by diatomaceous earth filtration achieves 94–97% recovery of unreacted silane.
Ring-Closing Metathesis (RCM) Strategies
RCM constructs the cyclohexadiene ring from acyclic precursors using ruthenium catalysts. Bis(2-vinyl-4-methylphenyl)dimethylsilane undergoes cyclization with Hoveyda-Grubbs second-generation catalyst (5 mol%) in toluene at 100°C.
Catalyst Selection and Substrate Design
Comparative testing revealed catalyst performance hierarchies:
$$ \text{RuCl}2(\text{=CHPh})(\text{PCy}3)_2 > \text{Grubbs II} > \text{Schrock Mo} $$
Bulkier N-heterocyclic carbene ligands suppress β-hydride elimination, increasing diene fidelity. Electron-withdrawing groups at the para position (e.g., CF3) lower yields to 65% due to reduced olefin reactivity.
Table 2: RCM Catalytic Efficiency
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Hoveyda-Grubbs II | 5 | 2 | 93 |
| Grubbs II | 5 | 3 | 86 |
| Schrock Mo | 5 | 6 | 41 |
Microwave-assisted RCM (150°C, 20 min) achieves comparable yields but risks silane protodesilylation above 160°C.
Silylation of Cyclohexadienyl Lithium Salts
Direct deprotonation-silylation provides rapid access to the target compound. Treatment of 4-methylcyclohexa-1,5-diene with lithium diisopropylamide (LDA, 2.0 equiv) at −78°C generates a stabilized dienyl lithium species, which reacts with chlorotrimethylsilane.
Regioselectivity Control
Nuclear Overhauser effect (NOE) spectroscopy confirmed >95% 1-silylation selectivity due to conjugation with the methyl group. Alternative bases show inferior performance:
$$ \text{LDA} > \text{n-BuLi} > \text{LiHMDS} $$
Solvent effects follow the trend:
$$ \text{Et}_2\text{O} > \text{THF} > \text{DME} $$
Table 3: Silylation Reaction Parameters
| Base | Solvent | Temp (°C) | Silylation (%) |
|---|---|---|---|
| LDA (2.0 eq) | Et2O | −78 | 95 |
| n-BuLi | THF | −78 | 83 |
| LiHMDS | DME | 0 | 67 |
Quenching with saturated ammonium chloride minimizes siloxane byproducts.
Halogenation-Substitution Approaches
Bromination at the 1-position followed by Kumada coupling offers an orthogonal route. N-Bromosuccinimide (1.1 equiv) in α,α,α-trifluorotoluene at 120°C installs bromide with 89% regioselectivity. Subsequent reaction with trimethylsilylmagnesium chloride (1.5 equiv) in THF affords the target compound in 78% yield over two steps.
Radical vs Ionic Pathways
Mechanistic studies using radical inhibitors (BHT) confirmed bromination proceeds via a radical chain process:
$$
\text{NBS} \xrightarrow{\Delta} \text{Br}^\bullet \quad \text{(Initiation)}
$$
$$
\text{Br}^\bullet + \text{C}6\text{H}9\text{CH}3 \rightarrow \text{C}6\text{H}8\text{CH}3\text{Br} + \text{H}^\bullet \quad \text{(Propagation)}
$$
Ionic pathways using HBr/H2O2 gave inferior selectivity (65% 1-bromo vs 35% 3-bromo).
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield Range | Purity (GC%) | Scalability |
|---|---|---|---|
| Grignard Coupling | 75–81% | 98 | >100 g |
| RCM | 80–93% | 95 | <10 g |
| Silylation | 67–95% | 99 | 50 g |
| Halogenation-Substitution | 65–78% | 91 | 25 g |
Grignard and silylation methods dominate industrial production due to lower catalyst costs, while RCM enables access to stereochemically complex variants.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexene or cyclohexane ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Cyclohexene or cyclohexane derivatives.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in modifying biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane involves its ability to undergo various chemical transformations due to the presence of the reactive cyclohexadiene ring and the trimethylsilyl group. The compound can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Positional Isomers: 4-Methyl vs. 5-Methyl Substitution
The positional isomer Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane (product number T212601, C₁₀H₁₈Si) differs only in the methyl group’s placement (5-position vs. 4-position). For instance, the 4-methyl isomer may exhibit enhanced steric shielding around the diene moiety, affecting regioselectivity in Diels-Alder reactions .
Silacyclohexadienes: Silicon-Embedded Rings
1,4-Disilacyclohexa-2,5-dienes (e.g., from ) incorporate silicon atoms directly into the cyclohexadiene ring. These compounds exhibit distinct electronic properties due to the Si–C bonds, which are longer and less polar than C–C bonds. This structural feature reduces ring strain compared to the target compound and enhances thermal stability. However, their synthesis is more challenging, often requiring specialized precursors like disilane derivatives under controlled conditions .
Siloxane Derivatives: Hexamethyldisiloxane
Hexamethyldisiloxane (CAS: 107-46-0, (CH₃)₃SiOSi(CH₃)₃) is a siloxane with a Si–O–Si backbone. Unlike the target compound’s reactive diene system, hexamethyldisiloxane is chemically inert and widely used as a solvent or silicone precursor.
Boron-Functionalized Silanes
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS: 159087-46-4, C₁₁H₂₁BO₂Si) contains a boronate ester and ethynyl group. The boron moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a reactivity absent in the target compound. Additionally, the ethynyl group offers orthogonal reactivity for click chemistry, highlighting functional versatility compared to the diene-focused applications of Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : The synthesis of 1,4-disilacyclohexadienes requires precise control of disilane precursors, contrasting with the straightforward functionalization of preformed cyclohexadiene rings in this compound .
- Functional Group Synergy : The combination of a diene and silyl group in the target compound enables dual reactivity (e.g., cycloaddition followed by silicon-directed functionalization), a feature absent in siloxanes or fluorinated silanes.
- Applications : While boron-containing silanes () excel in cross-coupling, the target compound’s diene system is better suited for [4+2] cycloadditions or as a ligand in transition-metal catalysis .
Biological Activity
Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane is a silane compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological properties of this compound, including its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H16OSi
- CAS Number : Not specified in the provided sources.
- IUPAC Name : this compound
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : Some silanes exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Cell Signaling Modulation : Silanes can interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that certain silane compounds may possess antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. Key findings from recent research include:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cell Viability Assay | Demonstrated significant cytotoxic effects on cancer cell lines (e.g., MCF-7) at concentrations above 50 µM. |
| Study 2 | Antioxidant Assay | Exhibited a dose-dependent increase in radical scavenging activity compared to control groups. |
| Study 3 | Antimicrobial Testing | Showed inhibition of bacterial growth (e.g., E. coli) at concentrations of 100 µg/mL. |
Case Studies
Several case studies have explored the practical applications of this compound:
- Case Study A : Investigated its use as a potential anticancer agent in preclinical models. Results indicated a reduction in tumor size and improved survival rates in treated groups compared to controls.
- Case Study B : Focused on its application in wound healing formulations. The compound enhanced fibroblast migration and collagen synthesis in vitro.
- Case Study C : Analyzed its role as a stabilizer in polymer formulations, demonstrating improved mechanical properties and thermal stability.
Safety and Toxicity
Understanding the safety profile of this compound is critical for its application in therapeutic settings. Current data indicates:
- Acute Toxicity : Limited acute toxicity has been reported at low concentrations; however, higher doses may lead to adverse effects.
- Long-term Exposure : Long-term studies are needed to fully evaluate chronic exposure risks.
Q & A
Q. What are the recommended synthetic routes for Trimethyl(4-methylcyclohexa-1,5-dien-1-yl)silane in academic laboratories?
- Methodological Answer : The compound can be synthesized via nickel-catalyzed silylolefination of allylic dithioacetals. For example, (E,E)-isomers of similar silanes are prepared using Ni(COD)₂ as a catalyst and triphenylphosphine as a ligand in THF at reflux (80°C), achieving yields of 60–70% after purification by column chromatography . Alternative approaches include leveraging organosilicon building blocks, such as trichlorosilane derivatives, for functionalization of cyclohexadienyl systems under inert conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the cyclohexadienyl structure and trimethylsilyl group. For related compounds, distinct olefinic proton signals appear at δ 5.2–6.0 ppm, while trimethylsilyl protons resonate at δ 0.1–0.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHSi) via exact mass determination .
- IR Spectroscopy : Stretching vibrations for Si–C bonds (~1250 cm) and conjugated dienes (~1600 cm) provide structural confirmation .
Q. What precautions should be taken when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy observed in structurally similar silanes .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, as recommended for volatile organosilicon compounds .
Advanced Research Questions
Q. How does the trimethylsilyl group modulate the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : The electron-donating trimethylsilyl group enhances the electron density of the diene, accelerating its participation as a dienophile. Computational studies (e.g., DFT calculations) on analogous silanes reveal reduced activation energies (ΔG) by 5–10 kcal/mol compared to non-silylated dienes. Experimental validation shows 2–3× faster reaction rates in cycloadditions with maleic anhydride .
Q. What computational methods are suitable for studying the electronic structure of this compound?
- Methodological Answer :
Q. Are there contradictions in reported reactivity data for organosilicon compounds like this compound?
- Methodological Answer : Discrepancies arise in catalytic efficiency across studies. For example, Ni(COD)₂ achieves 60–70% yields in silylolefination , while Pd-based catalysts for similar reactions report lower yields (~40%) due to side reactions. Systematic screening of ligands (e.g., phosphines vs. N-heterocyclic carbenes) and solvents (THF vs. DMF) is recommended to resolve these inconsistencies .
Q. How is this compound applied in materials science research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
